

Application Notes and Protocols: Intracellular Calcium Imaging in Sperm after Speract Stimulation

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Compound of Interest

Compound Name: *Speract*

Cat. No.: *B549632*

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Introduction

Spermatozoa are highly specialized cells that rely on precise signaling mechanisms to navigate their environment and successfully fertilize an egg. Intracellular calcium (Ca^{2+}) signaling is a pivotal component of these processes, regulating motility, capacitation, and the acrosome reaction.[1] The sea urchin has long served as a valuable model organism for studying the fundamental mechanisms of fertilization. In this model, the egg-derived peptide **Speract** triggers a well-defined signaling cascade in sperm, leading to transient increases in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) that modulate flagellar beat and guide the sperm towards the egg. [2][3][4]

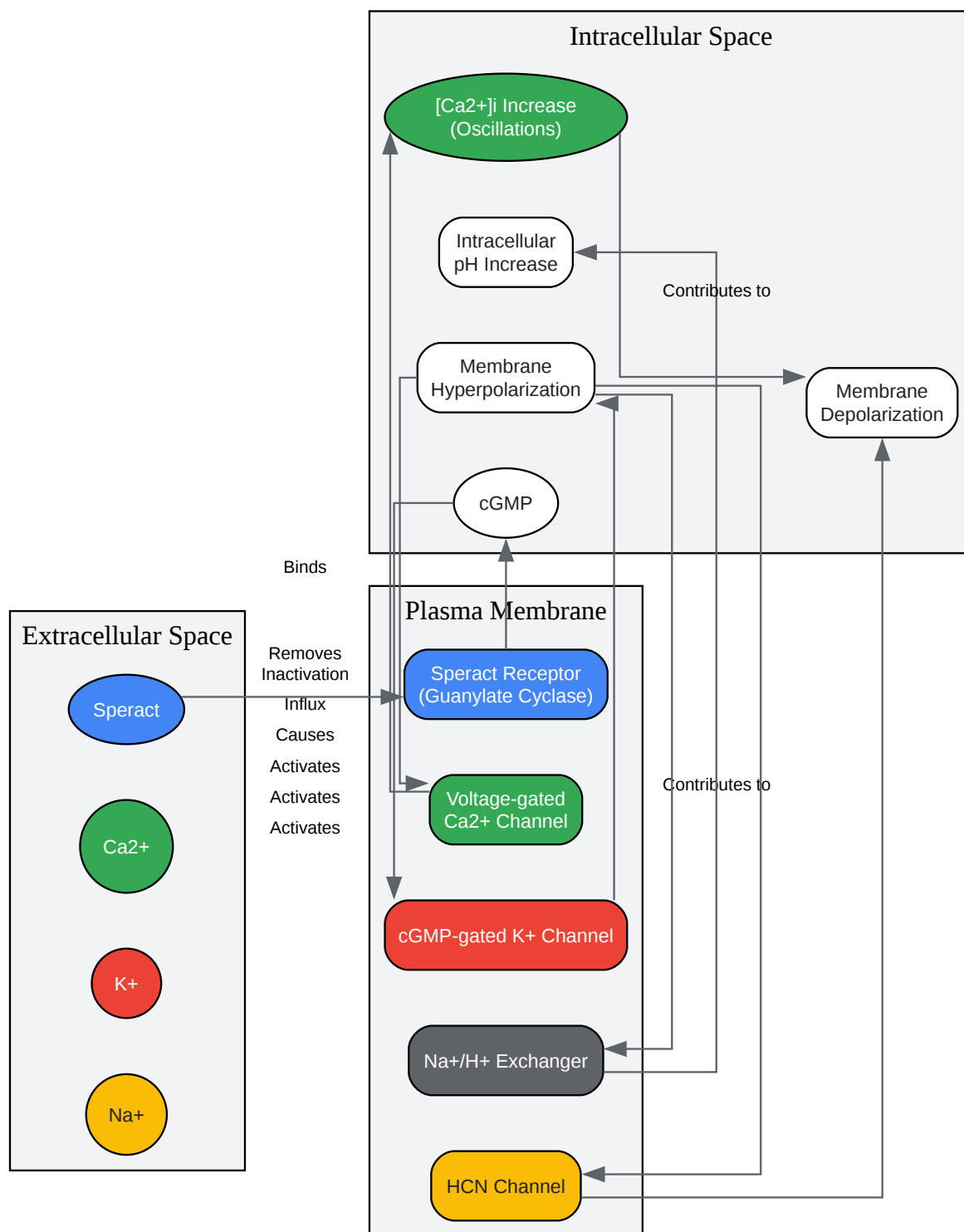
These application notes provide a detailed overview and experimental protocols for measuring **Speract**-induced intracellular calcium dynamics in sperm using fluorescent Ca^{2+} indicators. The methodologies described herein are essential for researchers investigating sperm physiology, chemotaxis, and the development of novel contraceptive agents or fertility treatments.

Speract Signaling Pathway

Upon binding to its receptor on the sperm flagellum, **Speract** initiates a signaling cascade that results in oscillations of intracellular calcium.[2] This pathway involves a series of coordinated events including changes in membrane potential and the activity of various ion channels.

The key steps of the **Speract** signaling pathway are as follows:

- **Speract Binding and cGMP Production:** **Speract** binds to its receptor, a guanylate cyclase, on the sperm tail. This binding event stimulates the production of cyclic guanosine monophosphate (cGMP).
- **Potassium Channel Activation and Hyperpolarization:** The increase in cGMP activates cGMP-dependent potassium (K^+) channels, leading to an efflux of K^+ and subsequent hyperpolarization of the sperm membrane potential.
- **Activation of Downstream Effectors:** The hyperpolarization of the membrane potential activates several downstream signaling components, including a Na^+/H^+ exchanger, which increases intracellular pH, and hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels.
- **Calcium Channel Activation and Influx:** The changes in membrane potential and intracellular pH remove the inactivation of voltage-gated Ca^{2+} channels, allowing for the influx of extracellular Ca^{2+} and a subsequent increase in $[Ca^{2+}]_i$. This influx contributes to the depolarization of the membrane.
- **Calcium Oscillations:** The interplay between hyperpolarization and depolarization, involving the activities of various ion channels, is thought to drive the characteristic oscillations in intracellular calcium concentration.



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Caption: **Speract** signaling pathway in sea urchin sperm.

Quantitative Data Summary

The following table summarizes quantitative data on intracellular calcium concentrations in sperm before and after **Speract** stimulation, as reported in the literature.

Parameter	Species	Condition	[Ca ²⁺] _i Concentration	Reference
Resting [Ca ²⁺] _i	Strongylocentrotus purpuratus	Unstimulated	364 ± 36 nM	
Peak [Ca ²⁺] _i	Strongylocentrotus purpuratus	100 nM Speract	1,176 ± 112 nM	

Experimental Protocols

Protocol 1: Preparation of Sperm Suspension

This protocol describes a general method for obtaining a motile sperm suspension, which is a prerequisite for calcium imaging experiments. A common technique for isolating motile sperm is the "swim-up" method.

Materials:

- Freshly collected semen
- Artificial Seawater (ASW) or appropriate buffer for the species
- Pipettes and sterile pipette tips
- Conical tubes
- Incubator at the appropriate temperature for the species (e.g., 15-18°C for sea urchins)

Procedure:

- Collect semen and keep it on ice to maintain sperm quiescence.
- Gently layer a small volume of semen at the bottom of a conical tube containing ASW.

- Incubate the tube at a slight angle for 1 hour to allow motile sperm to swim up into the ASW.
- Carefully collect the upper fraction containing the motile sperm.
- Determine the sperm concentration using a hemocytometer and adjust to the desired concentration with ASW.

Protocol 2: Loading of Calcium Indicator Dye (Fluo-4 AM)

This protocol details the loading of sperm with Fluo-4 AM, a widely used fluorescent calcium indicator.

Materials:

- Motile sperm suspension
- Fluo-4 AM (acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic F-127 (optional, aids in dye solubilization)
- Microcentrifuge tubes
- Incubator

Procedure:

- Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
- For a final loading concentration of 2-5 μM Fluo-4 AM, dilute the stock solution into the sperm suspension. For example, add 1 μL of 1 mM Fluo-4 AM stock for every 500 μL of sperm suspension to achieve a final concentration of 2 μM .
- (Optional) To aid in dye loading, a non-ionic detergent like Pluronic F-127 can be used at a final concentration of about 0.02%.

- Incubate the sperm suspension with the dye for 30-60 minutes at the appropriate temperature in the dark.
- After incubation, wash the sperm by centrifugation to remove excess extracellular dye. Resuspend the sperm pellet in fresh ASW.

Protocol 3: Intracellular Calcium Imaging using Fluorescence Microscopy

This protocol outlines the steps for imaging **Speract**-induced calcium changes in single, immobilized sperm.

Materials:

- Fluo-4 loaded sperm suspension
- Microscope slides and coverslips (potentially coated with an adhesive like poly-L-lysine to immobilize sperm)
- Inverted fluorescence microscope equipped with a camera and appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
- Perfusion system to allow for the addition of **Speract** during imaging.
- **Speract** solution at the desired concentration.
- Image analysis software.

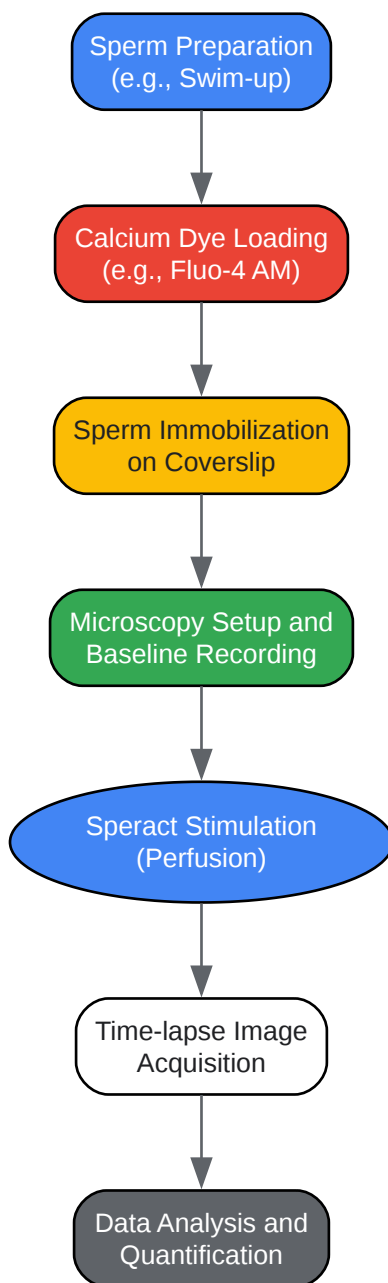
Procedure:

- Immobilize the Fluo-4 loaded sperm on a coverslip.
- Mount the coverslip onto the microscope stage.
- Acquire a baseline fluorescence recording for a short period (e.g., 30-60 seconds) before stimulation.
- Using the perfusion system, introduce the **Speract** solution to the sperm.

- Continuously record the fluorescence intensity of individual sperm heads and/or flagella over time.
- After the experiment, use image analysis software to quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an intracellular calcium imaging experiment in sperm after **Speract** stimulation.



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